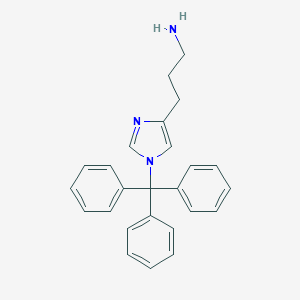

3-(1-trityl-1H-imidazol-4-yl)propan-1-amine

Description

Properties

IUPAC Name |

3-(1-tritylimidazol-4-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3/c26-18-10-17-24-19-28(20-27-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20H,10,17-18,26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVLJKLTNMOGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571791 | |

| Record name | 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195053-89-5 | |

| Record name | 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 195053-89-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(1-Trityl-1H-imidazol-4-yl)propan-1-amine

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 3-(1-trityl-1H-imidazol-4-yl)propan-1-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the readily available 3-(1H-imidazol-4-yl)propan-1-amine. The protocol details the strategic protection of the imidazole nitrogen with a trityl group, followed by the characterization of the final product. Each step is accompanied by a detailed explanation of the underlying chemical principles, causality behind experimental choices, and in-depth procedural instructions. This guide is intended to empower researchers with the knowledge and practical insights required to successfully synthesize and utilize this important histamine analogue.

Introduction: The Significance of Histamine Analogues

Histamine, a biogenic amine, is a pivotal signaling molecule in a myriad of physiological and pathophysiological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1] Its diverse effects are mediated through four distinct G-protein coupled receptors (H1, H2, H3, and H4). Consequently, analogues of histamine are of profound interest in pharmacology and medicinal chemistry for their potential to modulate these receptors with greater selectivity and for the development of novel therapeutics.[2][3][4][5][6] The target molecule, this compound, is a histamine analogue featuring a three-carbon chain extension and a bulky trityl protecting group on the imidazole ring. This modification can significantly alter its biological activity and provides a versatile intermediate for further chemical elaboration.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from 3-(1H-imidazol-4-yl)propan-1-amine. This strategy is predicated on the selective protection of the imidazole nitrogen, which is crucial for preventing undesired side reactions in subsequent synthetic transformations.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for the preparation of the target compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis.

Step 1: N-Tritylation of 3-(1H-imidazol-4-yl)propan-1-amine

Mechanistic Rationale:

The first step involves the protection of one of the imidazole nitrogen atoms with a trityl (triphenylmethyl) group. The imidazole ring is an ambident nucleophile, meaning that alkylation can occur at either of the two nitrogen atoms.[7] However, the trityl group is exceptionally bulky, which sterically hinders the formation of the 1,5-disubstituted product, favoring the formation of the 1,4-isomer. The use of a base, such as triethylamine (Et3N), is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[8][9][10] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it readily dissolves the starting materials and reagents.

Caption: Simplified mechanism of N-tritylation of the imidazole ring.

Experimental Procedure:

-

To a solution of 3-(1H-imidazol-4-yl)propan-1-amine (1.0 eq) in anhydrous dimethylformamide (DMF), add triethylamine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add trityl chloride (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol, 9:1).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford this compound as a solid.

Table 1: Reagent Quantities for N-Tritylation

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Equivalents |

| 3-(1H-imidazol-4-yl)propan-1-amine | 125.17 | 10 | 1.25 g | 1.0 |

| Trityl Chloride | 278.78 | 11 | 3.07 g | 1.1 |

| Triethylamine | 101.19 | 12 | 1.67 mL | 1.2 |

| Anhydrous DMF | - | - | 50 mL | - |

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic signals for the trityl protons (a multiplet around 7.1-7.5 ppm), the imidazole protons, and the propyl chain protons.

-

¹³C NMR: The carbon NMR will confirm the presence of all carbon atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

-

Melting Point (m.p.): A sharp melting point is indicative of a pure compound.

Alternative Synthetic Route: Reduction of a Nitrile Precursor

An alternative and equally viable synthetic route involves the reduction of a nitrile precursor. This pathway would consist of three steps:

-

Alkylation of Imidazole: Reaction of imidazole with 3-bromopropanenitrile to form 3-(1H-imidazol-1-yl)propanenitrile.[11][12][13]

-

N-Tritylation: Protection of the imidazole nitrogen of 3-(1H-imidazol-1-yl)propanenitrile with a trityl group.

-

Nitrile Reduction: Reduction of the nitrile group to a primary amine using a suitable reducing agent.

Caption: Alternative synthetic pathway via a nitrile intermediate.

Discussion of the Nitrile Reduction Step:

The reduction of the nitrile functionality is a critical step in this alternative route. Several methods can be employed for this transformation:

-

Catalytic Hydrogenation: This is often the most economical and environmentally friendly method. Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂) are commonly used under a hydrogen atmosphere.[14] However, care must be taken to avoid over-reduction or side reactions.

-

Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines.[15][16] The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). A subsequent acidic workup is required to protonate the resulting amine. Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles on its own but can be used in the presence of a catalyst.[17]

Table 2: Comparison of Nitrile Reduction Methods

| Method | Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Raney Ni, Pd/C, or PtO₂ | Atom economical, clean workup | Requires specialized high-pressure equipment, potential for side reactions |

| Metal Hydride Reduction | LiAlH₄, THF | High yields, generally applicable | Pyrophoric reagent, requires strictly anhydrous conditions, stoichiometric waste |

The choice of reduction method will depend on the available laboratory equipment and the desired scale of the reaction. For laboratory-scale synthesis, LiAlH₄ reduction is often preferred for its reliability and high yields.

Safety and Handling

-

Trityl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dimethylformamide (DMF) is a reproductive toxin and should be handled with care in a well-ventilated area.

-

Triethylamine is a corrosive and flammable liquid with a strong odor.

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water. All reactions involving LiAlH₄ must be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.

Conclusion

This technical guide has outlined a robust and reliable protocol for the synthesis of this compound. The primary two-step method starting from 3-(1H-imidazol-4-yl)propan-1-amine is presented as the most direct route. An alternative three-step synthesis via a nitrile intermediate is also discussed, providing flexibility in the choice of starting materials and synthetic strategy. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently synthesize this valuable compound for their investigations in medicinal chemistry and drug discovery.

References

- J Pharm Sci. 1976 Jan;65(1):98-102. Synthesis of histamine analogs.

- Science of Synthesis. 2010.

-

Wikipedia. Nitrile reduction. [Link]

-

Chemguide. REDUCING NITRILES TO PRIMARY AMINES. [Link]

-

Sanagawa, A., & Nagashima, H. (2019). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters, 21(1), 287–291. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

-

Jones, R. G., Kornfeld, E. C., & McLaughlin, K. C. (1949). The Synthesis of Some Analogs of Histamine and Histidine Containing the Thiazole Nucleus. Journal of the American Chemical Society, 71(12), 4000–4002. [Link]

-

PubMed. Design, synthesis and biological activity evaluation of desloratadine analogues as H1 receptor antagonists. [Link]

-

Leschke, C., Elz, S., Garbarg, M., & Schunack, W. (1994). Synthesis and Histamine H1 Receptor Agonist Activity of a Series of 2-Phenylhistamines, 2-Heteroarylhistamines, and Analogs. Journal of Medicinal Chemistry, 37(10), 1559–1566. [Link]

-

ResearchGate. Histaprodifens: Synthesis, Pharmacological in Vitro Evaluation, and Molecular Modeling of a New Class of Highly Active and Selective Histamine H 1 -Receptor Agonists. [Link]

-

University of Otago. N-Alkylation of imidazoles. [Link]

- Google Patents. Process for preparing 1-alkylimidazoles.

-

PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]

-

ResearchGate. (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,... [Link]

-

National Center for Biotechnology Information. 3-(1H-Imidazol-1-yl)propanenitrile. [Link]

-

Pan, H., et al. (2020). Histamine Intolerance: The Current State of the Art. Nutrients, 12(8), 2353. [Link]

-

Alchem Pharmtech. 3-(1H-imidazol-4-yl)propan-1-amine. [Link]

-

PubChem. 1H-Imidazole-1-propanamine. [Link]

-

Matrix Fine Chemicals. 3-(1H-IMIDAZOL-1-YL)PROPAN-1-AMINE. [Link]

-

Ascendex Scientific, LLC. 3-(1-trityl-1H-imidazol-4-yl)propanal. [Link]

-

ResearchGate. A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. [Link]

-

PubMed. Immunoanalysis of histamine through a novel chemical derivatization. [Link]

-

PubMed. Reaction of histamine with o-phthalaldehyde: isolation and analysis of the fluorophore. [Link]

-

National Center for Biotechnology Information. Development and Validation of a TLC-Densitometry Method for Histamine Monitoring in Fish and Fishery Products. [Link]

- Google Patents. N-trityl-imidazoles and their production.

-

ResearchGate. An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. [Link]

-

National Center for Biotechnology Information. Histamine pharmacology: from Sir Henry Dale to the 21st century. [Link]

-

National Center for Biotechnology Information. 3-(1H-imidazol-1-yl)propanenitrile. [Link]

-

National Center for Biotechnology Information. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

-

Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. [Link]

-

ResearchGate. (PDF) N-alkylation of imidazole by alkaline carbons. [Link]

-

The Science Behind Trityl Imidazole Derivatives: Applications and Synthesis. [Link]

-

Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. [Link]

Sources

- 1. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of histamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis and biological activity evaluation of desloratadine analogues as H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Research Portal [ourarchive.otago.ac.nz]

- 8. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]

- 9. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. chemscene.com [chemscene.com]

- 14. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

A Comprehensive Technical Guide to the Synthesis of 1-(triphenylmethyl)-1H-imidazole-4-propanamine

Abstract

This technical guide provides a detailed and scientifically grounded protocol for the preparation of 1-(triphenylmethyl)-1H-imidazole-4-propanamine, a critical intermediate in medicinal chemistry. This compound is a derivative of histamine in which the imidazole ring is protected by a bulky triphenylmethyl (trityl) group. The strategic introduction of the trityl group enables regioselective modifications at other positions of the histamine molecule, which would otherwise be challenging due to the presence of multiple reactive nitrogen centers. This document elucidates the underlying chemical principles, provides a robust, step-by-step synthetic protocol, and offers insights into the characterization and handling of the materials involved. The intended audience includes researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Strategic Protection of Histamine

Histamine is a fundamental biogenic amine synthesized from the amino acid L-histidine.[1] It plays a pivotal role in a wide array of physiological processes, including the inflammatory response, gastric acid secretion, and neurotransmission.[1][2] Its involvement in allergic reactions has made it a key target in pharmacology, leading to the development of antihistamines that block its action at one of its four known G protein-coupled receptors (H1-H4).[1]

The chemical structure of histamine, featuring a primary aliphatic amine and two nucleophilic nitrogen atoms (Nπ and Nτ) within its imidazole ring, presents a significant challenge for synthetic chemists. The similar reactivity of these sites often leads to a lack of selectivity in chemical transformations, resulting in complex product mixtures and low yields of the desired compound.

To overcome this, the use of protecting groups is an indispensable strategy. A protecting group temporarily masks a reactive functional group, allowing a chemical modification to be performed selectively at another position. The triphenylmethyl (trityl, Tr) group is an ideal choice for protecting the imidazole moiety of histamine. Its significant steric bulk allows for the selective protection of the less hindered imidazole nitrogen, and its acid-labile nature ensures it can be removed under mild conditions, preserving the integrity of the final molecule.[3][4] The synthesis of 1-(triphenylmethyl)-1H-imidazole-4-propanamine provides a versatile platform for the development of novel histamine receptor agonists and antagonists.

Synthetic Strategy and Mechanistic Rationale

The preparation of 1-(triphenylmethyl)-1H-imidazole-4-propanamine is achieved through the direct N-tritylation of histamine. This approach is favored for its efficiency and atom economy.

Overall Synthetic Scheme

The reaction involves the nucleophilic attack of an imidazole nitrogen of histamine on the electrophilic carbon of triphenylmethyl chloride (trityl chloride). A non-nucleophilic base, such as triethylamine (Et₃N), is employed to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Caption: Overall reaction for the N-tritylation of histamine.

Mechanistic Considerations

The tritylation of a nucleophile with trityl chloride is generally considered an S_N1 or S_N2-type reaction. Given the stability of the trityl cation, an S_N1 pathway is plausible, particularly in polar solvents.[3] However, the direct displacement by a potent nucleophile like an imidazole nitrogen suggests significant S_N2 character.

Causality behind Experimental Choices:

-

Reagent Selection (Trityl Chloride): Trityl chloride is the standard reagent for introducing the trityl group. It is commercially available and sufficiently reactive towards nucleophilic nitrogen atoms.[3]

-

Base (Triethylamine): A tertiary amine base like triethylamine is crucial. It is non-nucleophilic, preventing it from competing with histamine in the reaction with trityl chloride. Its primary role is to act as an acid scavenger for the HCl produced, preventing the protonation of histamine (which would deactivate it as a nucleophile) and shifting the reaction equilibrium to favor product formation.

-

Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen because it can effectively solvate the reactants and intermediates without interfering with the reaction. A procedure for the synthesis of 1-tritylimidazole from imidazole specifically utilizes DMF.[5]

-

Regioselectivity: The trityl group is exceptionally bulky. While both the primary amine and the imidazole nitrogens are nucleophilic, the trityl group will preferentially react at the sterically most accessible site. In the histamine molecule, the N-1 (Nτ) position of the imidazole ring is generally favored for substitution by bulky electrophiles. While some protection of the primary amine may occur, this can often be controlled by stoichiometry or reversed through selective deprotection if necessary. Efficient N(τ)-trityl-protection has been demonstrated in the literature as a key step for further derivatization.[6][7]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and expected outcomes to ensure the successful synthesis and purification of the target compound.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example | Purpose |

| Histamine dihydrochloride | ≥98% | Sigma-Aldrich | Starting Material |

| Triphenylmethyl chloride (TrCl) | ≥98% | Acros Organics | Tritylating Agent |

| Triethylamine (Et₃N) | ≥99.5%, distilled | Fisher Scientific | Non-nucleophilic base |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction Solvent |

| Dichloromethane (DCM) | ACS Grade | VWR | Extraction Solvent |

| Saturated Sodium Bicarbonate | ACS Grade | LabChem | Aqueous wash (neutralization) |

| Brine (Saturated NaCl) | ACS Grade | LabChem | Aqueous wash (emulsion breaking) |

| Anhydrous Magnesium Sulfate | Laboratory Grade | VWR | Drying Agent |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | Stationary phase for chromatography |

| Equipment | Specification | Purpose | |

| Round-bottom flask | 250 mL, 2-neck | Reaction vessel | |

| Magnetic stirrer and stir bar | Agitation | ||

| Dropping funnel | 100 mL | Controlled addition of reagent | |

| Nitrogen inlet/outlet | Inert atmosphere | ||

| Ice bath | Temperature control | ||

| Rotary evaporator | Solvent removal | ||

| Glass column for chromatography | 3 cm diameter | Purification | |

| TLC plates | Silica gel on Al | Reaction monitoring |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add histamine dihydrochloride (3.68 g, 20 mmol). Add anhydrous DMF (80 mL) and triethylamine (8.4 mL, 60 mmol). Stir the resulting suspension under a nitrogen atmosphere. Rationale: Using the dihydrochloride salt is common. Sufficient base (3 eq.) is required to first neutralize the HCl salts and then to scavenge the HCl produced by the reaction.

-

Reagent Addition: In a separate flask, dissolve triphenylmethyl chloride (5.85 g, 21 mmol, 1.05 eq.) in anhydrous DMF (40 mL). Transfer this solution to a dropping funnel.

-

Reaction Execution: Cool the histamine suspension to 0°C using an ice bath. Add the trityl chloride solution dropwise from the funnel over a period of 30 minutes, maintaining the internal temperature below 5°C. Rationale: Slow, cold addition helps to control the exothermic reaction and minimize the formation of side products.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 18 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of DCM:Methanol:Ammonium Hydroxide (90:9:1). The product should have a higher Rf value than histamine.

-

Work-up: Pour the reaction mixture into ice-water (400 mL) and stir. A precipitate may form.[5] Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL). Rationale: The bicarbonate wash removes any remaining acidic impurities, and the brine wash helps to break any emulsions and remove bulk water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or viscous oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 0% to 5% methanol in dichloromethane, with the methanol phase containing 1% ammonium hydroxide to prevent the protonation and streaking of the amine product on the silica gel.

-

Final Product: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-(triphenylmethyl)-1H-imidazole-4-propanamine as a white to off-white solid.

Characterization and Quality Control

-

Appearance: White to off-white crystalline solid.

-

¹H NMR (400 MHz, CDCl₃): Expected signals for the triphenylmethyl protons (multiplet, ~7.1-7.4 ppm), imidazole protons (singlets, ~7.5 ppm and ~6.8 ppm), and the propyl-amine chain protons.

-

Mass Spectrometry (ESI+): Expected [M+H]⁺ ion at m/z = 354.20.

Safety and Handling

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.

-

Reagent Hazards:

-

Triphenylmethyl chloride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood.

-

Triethylamine: Flammable liquid with a strong, irritating odor. Corrosive. Handle in a fume hood.

-

DMF: A skin and eye irritant. Can be absorbed through the skin.

-

Dichloromethane: A volatile suspected carcinogen. All work must be conducted in a fume hood.

-

-

Waste Disposal: All organic waste should be collected in a designated chlorinated solvent waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Troubleshooting

| Problem | Probable Cause | Suggested Solution |

| Low or No Product Yield | Incomplete reaction; moisture in reagents/solvents. | Ensure all glassware is oven-dried and anhydrous solvents are used. Extend reaction time and re-check via TLC. |

| Multiple Products (TLC) | Formation of bis-tritylated (imidazole and amine) product. | Use a stoichiometric amount of TrCl (1.0 eq). The bis-tritylated product will be less polar and can be separated by chromatography. |

| Product Streaking on TLC | Amine interacting strongly with acidic silica gel. | Add a small amount of base (e.g., 1% Et₃N or NH₄OH) to the TLC eluent and the chromatography solvent system. |

| Difficult Purification | Product co-elutes with triphenylmethanol (hydrolyzed TrCl). | Triphenylmethanol is less polar than the desired product. Careful gradient elution during chromatography should allow for separation. |

Conclusion

The synthesis of 1-(triphenylmethyl)-1H-imidazole-4-propanamine is a cornerstone reaction for chemists working on the modification of histamine. The protocol detailed in this guide, which employs a direct tritylation strategy, is robust, reproducible, and grounded in established chemical principles. By providing a rationale for each step, from reagent selection to purification, this document serves as a comprehensive resource for researchers. The successful synthesis of this key intermediate opens the door to the exploration of novel chemical entities with potential therapeutic applications targeting the histaminergic system.

References

-

Kim, B., Moon, B., Park, J. S., & Cho, J. H. (2000). Preparation of N(π)-alkyl- histamine and histidine derivatives through efficient alkylation followed by deprotection using activated silica gel. Tetrahedron Letters.[6][7]

-

Stelakatos, G. C., et al. (1959). Journal of the American Chemical Society, 81, 2884. (Referenced in Google Patents CN1526703A).[8]

-

ISC. (2000). Preparation of N(π)-alkyl- histamine and histidine derivatives through efficient alkylation followed by deprotection using activated silica gel.[7]

- Bartoli, S., et al. (2006). Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. The Journal of Organic Chemistry, 71(23), 8907-8914.

-

Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from totalsynthesis.com.[3]

-

IJFMR. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research, 5(5).[9]

-

Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from commonorganicchemistry.com.[4]

- BLDpharm. (n.d.). 1-(1-Trityl-1H-imidazol-4-yl)propan-2-amine.

- CymitQuimica. (n.d.). 1-(Triphenylmethyl)-1H-imidazole-4-propanal.

-

Maintz, L., & Novak, N. (2007). Histamine and histamine intolerance. The American Journal of Clinical Nutrition, 85(5), 1185-1196.[2]

-

Budak, Y., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications.[10]

-

Benchchem. (n.d.). Synthesis routes of 1-Tritylimidazole. Retrieved from benchchem.com.[5]

-

Google Patents. (1971). Process of preparing tritylamines. US3577413A.[11]

- Guidechem. (n.d.). 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-.

- Sánchez-Pérez, S., et al. (2021). Histamine Intolerance: The Current State of the Art. Biomolecules, 11(8), 1181.

-

Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), 1359-1363.

- ChemicalBook. (n.d.). 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-.

-

Google Patents. (1982). Process for preparing n-tritylimidazole compounds. CA1119179A.[12]

- ResearchGate. (2024). Synthesis of Triphenyl Imidazole by Green chemistry approach.

-

Shulpekova, Y. O., et al. (2023). Biochemistry, Histamine. In StatPearls. StatPearls Publishing.[1]

- ResearchGate. (n.d.). Tritylation of Alcohols under Mild Conditions without Using Silver Salts.

- Organic Chemistry Portal. (n.d.). Imidazole synthesis.

- Pirota, V., et al. (2022). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Arkivoc, 2022(5), 1-15.

Sources

- 1. Biochemistry, Histamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Histamine and histamine intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 5. Synthesis routes of 1-Tritylimidazole [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·Ùاع رساÙ٠عÙÙÙ Ù ÙÙاÙر٠- Preparation of N(Ï)-alkyl- histamine and histidine derivatives through efficient alkylation followed by deprotection using activated silica gel [search.isc.ac]

- 8. CN1526703A - Prepn of Nim-tribenzyl histidine - Google Patents [patents.google.com]

- 9. ijfmr.com [ijfmr.com]

- 10. acgpubs.org [acgpubs.org]

- 11. US3577413A - Process of preparing tritylamines - Google Patents [patents.google.com]

- 12. CA1119179A - Process for preparing n-tritylimidazole compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(1-trityl-1H-imidazol-4-yl)propan-1-amine (CAS Number 195053-89-5): A Keystone Scaffold for Neurological Drug Discovery

This technical guide provides a comprehensive overview of 3-(1-trityl-1H-imidazol-4-yl)propan-1-amine, a pivotal chemical entity in contemporary medicinal chemistry. Primarily utilized as a sophisticated building block, this compound has garnered significant attention for its role in the synthesis of potent and selective ligands for the histamine H3 receptor, a critical target in the development of therapeutics for a range of neurological and psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, mechanism of action, and potential applications.

Introduction: The Strategic Importance of this compound

This compound, with the Chemical Abstracts Service (CAS) number 195053-89-5, is a derivative of imidazole distinguished by a trityl protecting group on one of the imidazole nitrogens and a propanamine substituent at the 4-position.[1] The strategic placement of the bulky and labile trityl group offers a crucial advantage in multi-step organic syntheses, preventing unwanted side reactions at the protected nitrogen atom.[1] This feature, combined with the versatile propylamine chain, makes it an ideal precursor for constructing a diverse library of pharmacologically active molecules.[1]

Its primary significance lies in its utility as a scaffold for developing antagonists and inverse agonists of the histamine H3 receptor (H3R). The H3R is predominantly expressed in the central nervous system (CNS) where it acts as a presynaptic autoreceptor, modulating the release of histamine and other key neurotransmitters like acetylcholine, norepinephrine, dopamine, and serotonin.[2][3] Consequently, H3R antagonists are being actively investigated for their therapeutic potential in treating cognitive impairments, sleep disorders, and other neurological conditions.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 195053-89-5 | [1] |

| Molecular Formula | C25H25N3 | [1] |

| Molecular Weight | 367.49 g/mol | [1] |

| Boiling Point | 526.6 °C at 760 mmHg | [1] |

| Density | 1.08 g/cm³ | [1] |

| Appearance | Solid or liquid | [4] |

Synthesis and Characterization: A Methodical Approach

The synthesis of this compound is a multi-step process that leverages well-established principles of organic chemistry. The following protocol is a representative synthesis, illustrating the key transformations involved.

Representative Synthesis Protocol

The synthesis commences with the protection of a suitable imidazole precursor, followed by chain extension and functional group manipulation to yield the final amine. A plausible synthetic route starts from 4-(3-hydroxypropyl)-1H-imidazole.

Step 1: N-Tritylation of 4-(3-hydroxypropyl)-1H-imidazole In a moisture-free environment, 4-(3-hydroxypropyl)-1H-imidazole is dissolved in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). An equimolar amount of triethylamine (TEA) is added to act as a base. Trityl chloride is then added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The rationale for using the trityl protecting group is its steric bulk, which selectively protects the less hindered nitrogen of the imidazole ring, and its lability under acidic conditions, allowing for easy removal at a later stage.

Step 2: Conversion of the Hydroxyl Group to a Leaving Group The hydroxyl group of the N-tritylated intermediate is then converted into a good leaving group, typically a tosylate or mesylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine or TEA. This step is crucial for the subsequent nucleophilic substitution.

Step 3: Azide Formation The tosylated or mesylated intermediate is then subjected to a nucleophilic substitution reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via an SN2 mechanism to yield the corresponding azide.

Step 4: Reduction of the Azide to the Amine Finally, the azide is reduced to the primary amine. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. Alternatively, reduction can be achieved using lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. This final step yields this compound.

Caption: Representative synthesis workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the trityl group (a complex multiplet in the aromatic region, typically around 7.1-7.5 ppm), the imidazole protons (singlets), and the aliphatic protons of the propanamine chain (triplets and multiplets). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the trityl group, the imidazole ring, and the propanamine side chain. The chemical shifts provide valuable information about the electronic environment of each carbon atom.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of the final compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like trifluoroacetic acid (TFA). The compound should elute as a single, sharp peak, and the purity can be quantified by integrating the peak area.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 368.5.

Mechanism of Action: Targeting the Histamine H3 Receptor

As a precursor for histamine H3 receptor ligands, understanding the pharmacology of the H3 receptor is paramount. The H3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins.

Signaling Pathway of the Histamine H3 Receptor

Activation of the H3 receptor by its endogenous agonist, histamine, initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels attenuates the activity of protein kinase A (PKA).

Furthermore, the βγ subunits of the dissociated G protein can directly interact with and inhibit N-type voltage-gated calcium channels, leading to a reduction in calcium influx and, consequently, a decrease in neurotransmitter release. The H3 receptor can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.

Caption: Simplified signaling pathway of the histamine H3 receptor and the inhibitory action of an antagonist.

Role as a Precursor for H3R Antagonists/Inverse Agonists

This compound serves as the foundational structure for synthesizing H3R antagonists. The propylamine moiety can be further elaborated to introduce various pharmacophoric features that enhance binding affinity and selectivity for the H3 receptor. By blocking the constitutive activity of the H3 receptor (inverse agonism) or the binding of histamine (antagonism), these synthesized ligands can increase the release of histamine and other neurotransmitters in the brain, which is the basis for their pro-cognitive and wakefulness-promoting effects.

Applications in Drug Discovery and Development

The primary application of this compound is as a key intermediate in the synthesis of novel H3 receptor antagonists for the potential treatment of:

-

Cognitive Disorders: Such as Alzheimer's disease and attention-deficit/hyperactivity disorder (ADHD).

-

Sleep-Wake Disorders: Including narcolepsy and excessive daytime sleepiness.

-

Other Neurological Conditions: Such as schizophrenia and Tourette's syndrome.

The development of potent and selective H3R antagonists is an active area of research, and this compound provides a versatile platform for generating new chemical entities with improved pharmacological and pharmacokinetic profiles.

In Vitro Evaluation of Derived Compounds

Once novel compounds are synthesized from this compound, their biological activity is assessed through a series of in vitro assays.

Table 2: Representative In Vitro Assays for H3 Receptor Ligands

| Assay | Purpose | Typical Readout | Reference(s) |

| Radioligand Binding Assay | To determine the binding affinity (Ki) of the compound for the H3 receptor. | Displacement of a radiolabeled ligand (e.g., [³H]Nα-methylhistamine). | [5] |

| [³⁵S]GTPγS Binding Assay | To measure the functional activity of the compound (agonist, antagonist, or inverse agonist). | Stimulation or inhibition of [³⁵S]GTPγS binding to G proteins. | [1] |

| cAMP Accumulation Assay | To assess the downstream effect on adenylyl cyclase activity. | Measurement of intracellular cAMP levels. | [1] |

| Selectivity Assays | To determine the binding affinity for other histamine receptor subtypes (H1, H2, H4) and other off-target receptors. | Radioligand binding assays for each receptor subtype. | [2] |

Pharmacokinetic Considerations

For any CNS drug candidate, a favorable pharmacokinetic profile is essential. This includes good oral bioavailability, brain penetration, and an appropriate half-life. While specific pharmacokinetic data for this compound itself is not the primary focus, the derivatives synthesized from it must be optimized for these properties. The trityl group is typically removed during the synthesis of the final active pharmaceutical ingredient. The physicochemical properties of the final molecule, such as lipophilicity and polar surface area, are critical determinants of its pharmacokinetic behavior.

Conclusion

This compound stands out as a molecule of significant strategic value in the field of medicinal chemistry. Its well-defined structure, featuring a crucial protecting group and a versatile functional handle, makes it an indispensable tool for the synthesis of novel histamine H3 receptor antagonists. As the quest for effective treatments for neurological disorders continues, the importance of such well-designed chemical building blocks cannot be overstated. This technical guide has provided a comprehensive, albeit representative, overview of its synthesis, characterization, and the mechanistic rationale for its application, underscoring its pivotal role in the journey from chemical synthesis to potential therapeutic innovation.

References

-

Frontiers in Pharmacology. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Available from: [Link]

-

Wikipedia. Histamine H3 receptor. Available from: [Link]

-

National Center for Biotechnology Information. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. Available from: [Link]

-

bioRxiv. Pharmacological characterization of seven human histamine H3 receptor isoforms. Available from: [Link]

Sources

physicochemical properties of tritylated imidazole propanamine

An In-depth Technical Guide to the Physicochemical Properties of Tritylated Imidazole Propanamine

Foreword: A Molecule of Two Halves

In the landscape of modern drug discovery, success is often dictated not by the potency of a molecule alone, but by its developability—a concept deeply rooted in its physicochemical properties. Tritylated imidazole propanamine, specifically 3-(1-Trityl-1H-imidazol-4-yl)propan-1-amine , stands as a fascinating case study. It is a molecule of two distinct halves: the biologically relevant imidazole propanamine core, which bears structural resemblance to histamine, and the sterically dominant trityl (triphenylmethyl) group, a classic protecting group in organic synthesis.[1][2][3]

This guide provides an in-depth analysis of the core physicochemical properties of this molecule. It is designed for researchers, medicinal chemists, and formulation scientists who understand that a molecule's journey from a lab curiosity to a clinical candidate is paved with data on its solubility, stability, lipophilicity, and ionization state. We will not only present the properties but also delve into the causality behind them, offering field-proven insights into their measurement and, most importantly, their profound implications for drug development.

Molecular Architecture and Its Inferred Influence

The subject of this guide is this compound (CAS 195053-89-5).[3][4][5] Its structure is a conjugate of a hydrophilic, basic pharmacophore and a large, lipophilic shield.

-

Core Scaffold: 1H-Imidazole-4-propanamine. This portion is structurally analogous to histamine, suggesting potential interactions with biological targets like histamine receptors.[1] Its imidazole ring and primary amine confer basicity and hydrophilicity.

-

Protecting Group: The Trityl (triphenylmethyl) group. This large, non-polar moiety is known to dramatically increase the lipophilicity of parent molecules.[6][7] Its primary role in synthesis is to protect the imidazole nitrogen from unwanted reactions, but its presence fundamentally dictates the physicochemical profile of the resulting conjugate.[2][3]

The tension between these two components—the polar, biologically active core and the non-polar, bulky appendage—is the central theme of its physicochemical story.

Critical Physicochemical Properties: A Quantitative Overview

Direct, experimentally verified data for this specific molecule is sparse in publicly accessible literature. Therefore, this guide presents a synthesis of predicted values, data from analogous structures, and the inferred influence of its constituent parts. The following table summarizes the key properties essential for any drug development campaign.

| Physicochemical Property | Predicted/Inferred Value | Implication for Drug Development |

| Molecular Formula | C₂₅H₂₅N₃ | Foundational for all stoichiometric calculations.[3][5] |

| Molecular Weight | 367.49 g/mol | Influences diffusion rates and membrane transport.[3][5] |

| Aqueous Solubility | Very Low | The dominant trityl group suggests poor solubility in aqueous media, posing challenges for parenteral formulation and oral absorption. |

| Lipophilicity (LogP) | High (Est. > 4.0) | High lipophilicity may lead to good membrane permeability but also risks non-specific binding, high metabolic clearance, and potential toxicity. |

| pKa (Predicted) | ~6.5-7.0 (Imidazole N), ~9.5-10.5 (Primary Amine) | The molecule will be positively charged at physiological pH (7.4), which can enhance solubility but may impact cell penetration. |

| Chemical Stability | Acid Labile | The trityl group is highly sensitive to acidic conditions, leading to cleavage.[2][6] This has profound implications for formulation, storage, and oral delivery (gastric fluid). |

| Solid-State Form | Likely Crystalline Solid | The trityl group's rigidity and potential for π-stacking facilitate crystallization, which is beneficial for purification and stability.[2] |

The Analytical Pursuit: Experimental Protocols for Characterization

To move from prediction to certainty, rigorous experimental characterization is non-negotiable. The following section details robust, step-by-step protocols for determining the critical physicochemical parameters of tritylated imidazole propanamine.

Workflow for Physicochemical Profiling

The logical flow of characterization ensures that data from one experiment appropriately informs the next. For instance, determining the pKa is crucial before conducting pH-dependent solubility studies.

Caption: A logical workflow for the physicochemical characterization of a novel API.

Protocol: pKa Determination by Potentiometric Titration

Causality: The pKa values dictate the ionization state of the molecule at different pH levels, which directly impacts solubility, permeability, and receptor binding. Potentiometric titration is the gold standard for its accuracy.

-

System Preparation: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Sample Preparation: Accurately weigh ~5-10 mg of tritylated imidazole propanamine and dissolve it in a suitable co-solvent system (e.g., 50:50 Methanol:Water) due to its low aqueous solubility. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Titration (Acidic Direction): Add a standardized solution of 0.1 M NaOH to the sample solution to bring the initial pH to ~11.5-12.0, ensuring all basic groups are deprotonated.

-

Titration (Basic Direction): Titrate the solution with a standardized 0.1 M HCl solution in small, precise increments (e.g., 0.01 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The inflection points on the curve correspond to the equivalence points. The pKa values can be determined from the half-equivalence points. Specialized software is used to calculate the pKa values from the titration curve, which will reveal the two distinct pKa values for the primary amine and the imidazole nitrogen.

Protocol: Lipophilicity (LogD) Determination by HPLC

Causality: The distribution coefficient (LogD) at physiological pH (7.4) is a more relevant predictor of a drug's behavior in the body than the partition coefficient (LogP). A reversed-phase HPLC method is a fast and reliable way to estimate this value. High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of imidazole compounds.[8]

-

System Preparation: Use a C18 reversed-phase column (e.g., Thermo Scientific Hypersil C8).[9] The mobile phase should consist of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier like methanol or acetonitrile.[9][10][11]

-

Calibration: Prepare a series of standard compounds with known LogD₇.₄ values (e.g., propranolol, testosterone, nortriptyline).

-

Sample Analysis:

-

Inject each standard compound onto the HPLC system under isocratic conditions with varying percentages of organic modifier (e.g., 50%, 60%, 70%, 80% methanol).

-

Measure the retention time (t_R) for each standard at each mobile phase composition. Calculate the capacity factor (k') for each.

-

Extrapolate to find log k'w, the capacity factor with 100% aqueous mobile phase.

-

Create a calibration curve by plotting the known LogD₇.₄ values of the standards against their calculated log k'w values.

-

-

Test Compound Analysis: Inject the tritylated imidazole propanamine and determine its log k'w under the same conditions.

-

LogD Calculation: Use the calibration curve to determine the LogD₇.₄ of the test compound from its log k'w value.

Protocol: Chemical Stability by Forced Degradation Study

Causality: Forced degradation studies are essential to identify potential degradation pathways and develop a stability-indicating analytical method. Given the known acid lability of the trityl group, hydrolytic stability is a critical concern.[2][12]

-

Method Development: Develop a stability-indicating HPLC-UV method capable of separating the intact parent compound from all potential degradation products. A gradient method on a C18 column is a typical starting point.

-

Stress Conditions: Prepare solutions of the compound (~1 mg/mL) in various media:

-

Acid Hydrolysis: 0.1 M HCl at 60°C.

-

Base Hydrolysis: 0.1 M NaOH at 60°C.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Stored as a solid and in solution at 80°C.

-

Photolytic: Exposed to light (ICH Q1B guidelines) in a photostability chamber.

-

-

Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Quench the reaction if necessary (e.g., neutralize acid/base samples).

-

Analysis: Analyze all samples by the stability-indicating HPLC method.

-

Data Interpretation:

-

Calculate the percentage of degradation for each condition.

-

Identify major degradants. The primary degradant under acidic conditions is expected to be imidazole propanamine, resulting from the cleavage of the trityl group.

-

Confirm the mass balance to ensure all degradants are accounted for.

-

Sources

- 1. Buy 1H-Imidazole-4-propanamine | 40546-33-6 [smolecule.com]

- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 3. Cas 195053-89-5,3-(1-TRITYL-1H-IMIDAZOL-4-YL)-PROPAN-1-YLAMINE | lookchem [lookchem.com]

- 4. 195053-89-5|this compound|BLD Pharm [bldpharm.com]

- 5. 195053-89-5 CAS MSDS (3-(1-TRITYL-1H-IMIDAZOL-4-YL)-PROPAN-1-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the ¹H and ¹³C NMR Spectral Features of 3-(1-trityl-1H-imidazol-4-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of NMR in Structural Elucidation

In the realm of medicinal chemistry and drug development, the precise determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide focuses on the application of ¹H and ¹³C NMR for the characterization of 3-(1-trityl-1H-imidazol-4-yl)propan-1-amine. The strategic use of a trityl protecting group on the imidazole nitrogen is a common tactic in multi-step syntheses, making the understanding of its spectral signature crucial for reaction monitoring and final product confirmation.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to be a composite of signals arising from the trityl group, the imidazole ring, and the propanamine side chain. The chemical shifts are influenced by the electronic environment of each proton, with electronegative atoms and aromatic rings causing characteristic downfield shifts.

The Trityl Group Protons

The trityl (triphenylmethyl) group consists of three phenyl rings attached to a central quaternary carbon. The fifteen protons of the trityl group are expected to resonate in the aromatic region of the spectrum, typically between 7.0 and 7.5 ppm. Due to the free rotation of the phenyl rings, the ortho, meta, and para protons may overlap, resulting in a complex multiplet. Based on data for 1-(triphenylmethyl)imidazole, the protons of the trityl group are expected to appear as a multiplet in the range of δ 7.04–7.27 ppm.[1]

The Imidazole Ring Protons

The imidazole ring in this molecule has two protons, at the C2 and C5 positions (assuming the propanamine chain is at C4). The proton at C2 is typically the most downfield of the imidazole protons due to the influence of the two adjacent nitrogen atoms. The proton at C5 will be upfield relative to the C2 proton. In 1-(triphenylmethyl)imidazole, the imidazole protons appear as singlets at approximately δ 7.63, 7.27, and 6.69 ppm (in d6-benzene)[1]. The significant steric bulk of the trityl group can influence the electronic environment and, consequently, the chemical shifts of the imidazole protons.

The Propanamine Side Chain Protons

The 3-aminopropyl side chain will give rise to three distinct signals:

-

-CH₂- (adjacent to the imidazole ring): These protons will be deshielded by the aromatic imidazole ring and are expected to appear as a triplet.

-

-CH₂- (central methylene): These protons will be situated between the other two methylene groups and will likely appear as a multiplet (a quintet or sextet).

-

-CH₂- (adjacent to the amine group): These protons will be influenced by the electronegative nitrogen atom and will appear as a triplet.

-

-NH₂ (amine protons): The chemical shift of the amine protons is variable and depends on the solvent, concentration, and temperature. These protons may appear as a broad singlet and can undergo deuterium exchange upon addition of D₂O.

A logical workflow for the predictive analysis of the ¹H NMR spectrum is depicted below:

Caption: Predicted ¹H NMR signal origins.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Trityl-H (aromatic) | 7.0 - 7.5 | Multiplet | 15H |

| Imidazole-H (C2-H) | ~7.6 | Singlet | 1H |

| Imidazole-H (C5-H) | ~6.7 | Singlet | 1H |

| Imidazole-CH₂- | ~2.6 | Triplet | 2H |

| -CH₂-CH₂-CH₂- | ~1.8 | Multiplet | 2H |

| -CH₂-NH₂ | ~2.8 | Triplet | 2H |

| -NH₂ | Variable | Broad Singlet | 2H |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, with signals corresponding to each unique carbon atom in the molecule.

The Trityl Group Carbons

The trityl group will show signals for the quaternary carbon attached to the three phenyl rings and the imidazole nitrogen, as well as signals for the aromatic carbons of the phenyl rings (ipso, ortho, meta, and para). The quaternary carbon is expected to be significantly downfield.

The Imidazole Ring Carbons

The imidazole ring will exhibit three distinct carbon signals:

-

C2: This carbon, situated between two nitrogen atoms, will be the most downfield of the imidazole carbons.

-

C4: The carbon bearing the propanamine side chain.

-

C5: The remaining imidazole carbon.

The Propanamine Side Chain Carbons

The three aliphatic carbons of the propanamine chain will resonate in the upfield region of the spectrum. Their chemical shifts will be influenced by their proximity to the imidazole ring and the amine group.

The relationship between the molecular structure and the predicted ¹³C NMR signals can be visualized as follows:

Caption: Predicted ¹³C NMR signal origins.

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Trityl Group | |

| Quaternary C (C-(Ph)₃) | 70 - 80 |

| Aromatic C (ipso, ortho, meta, para) | 125 - 145 |

| Imidazole Ring | |

| C2 | ~138 |

| C4 | ~135 |

| C5 | ~118 |

| Propanamine Chain | |

| Imidazole-CH₂- | ~25 |

| -CH₂-CH₂-CH₂- | ~30 |

| -CH₂-NH₂ | ~40 |

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental NMR data for this compound, the following general protocol can be followed.

Sample Preparation

-

Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

-

If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

NMR Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

For ¹H NMR, acquire a standard one-dimensional spectrum using a pulse sequence such as a simple pulse-acquire or a solvent suppression sequence if necessary.

-

For ¹³C NMR, acquire a proton-decoupled one-dimensional spectrum.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard or the residual solvent peak.

Conclusion

This technical guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By understanding the expected chemical shifts, multiplicities, and integration patterns of the different structural motifs within the molecule, researchers can more confidently interpret their experimental data, confirm the identity and purity of their synthesized compounds, and advance their drug discovery and development programs. The provided general experimental protocol serves as a starting point for acquiring high-quality NMR data for this and related compounds.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Retrieved from [Link]

Sources

mass spectrometry analysis of 3-(1-trityl-1H-imidazol-4-yl)propan-1-amine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-(1-trityl-1H-imidazol-4-yl)propan-1-amine

For researchers, scientists, and drug development professionals, the precise structural characterization of synthetic intermediates is a cornerstone of robust chemical research. This guide provides a comprehensive technical overview of the mass spectrometry analysis of this compound, a key building block in various synthetic pathways.[1] This document, structured from the perspective of a Senior Application Scientist, emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a deep and applicable understanding of the methodology.

This compound is a derivative of imidazole featuring a bulky trityl protecting group and a propylamine functional moiety.[1] Its molecular formula is C25H25N3, with a monoisotopic mass of approximately 367.2048 g/mol .[1] The trityl group is frequently employed in organic synthesis to protect primary amines, while the imidazole and propylamine components offer versatile points for further chemical modification.[1] Given its role as a synthetic precursor, unambiguous identification and purity assessment are critical. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a premier analytical technique for this purpose due to its high sensitivity, selectivity, and ability to provide structural information.[2][3]

Ionization Strategy: The Case for Electrospray Ionization (ESI)

The selection of an appropriate ionization technique is paramount for successful mass spectrometric analysis. For this compound, Electrospray Ionization (ESI) is the method of choice. This is predicated on the following molecular characteristics:

-

Presence of Basic Sites: The molecule contains two key basic nitrogen atoms—the primary amine of the propylamine group and the unsaturated nitrogen of the imidazole ring. These sites are readily protonated in the acidic mobile phases typically used in reversed-phase liquid chromatography, forming a stable [M+H]+ ion in the ESI source.

-

Polarity and Solubility: The presence of the amine and imidazole functionalities imparts sufficient polarity for dissolution in common LC-MS solvents like methanol, acetonitrile, and water.

-

Thermal Lability: The bulky trityl group can be thermally labile. ESI is a "soft" ionization technique that transfers molecules from the liquid phase to the gas phase with minimal internal energy deposition, thus preserving the intact molecular ion for subsequent fragmentation analysis.[4]

The workflow for ESI-MS analysis is a logical progression from sample introduction to data acquisition.

Figure 1: Experimental Workflow for LC-ESI-MS/MS Analysis.

Predicted Fragmentation Pathways under Collision-Induced Dissociation (CID)

Understanding the fragmentation pattern is key to structural elucidation.[4][5][6] Upon isolation of the protonated molecule, [M+H]+ (m/z ≈ 368.2), in the mass spectrometer, collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) will induce fragmentation.[7] The primary and most characteristic fragmentation event anticipated for this molecule is the loss of the trityl group.

-

Dominant Fragmentation: Loss of the Trityl Cation: The bond between the imidazole nitrogen and the trityl group's central carbon is susceptible to cleavage. This is driven by the exceptional stability of the resulting triphenylmethyl (trityl) cation (C(C6H5)3+), which has a mass of 243.12 g/mol . This carbocation is highly stabilized by resonance across the three phenyl rings.[8] This will result in a prominent product ion at m/z 243.1. The corresponding neutral loss would be the 3-(1H-imidazol-4-yl)propan-1-amine radical.

-

Alternative Fragmentation Pathways: While the formation of the trityl cation is expected to be the dominant pathway, other fragmentations are possible, providing further structural confirmation:

-

Formation of the Imidazole-containing Fragment: Cleavage can also result in the charge being retained on the imidazole-containing portion of the molecule, leading to a fragment ion corresponding to protonated 3-(1H-imidazol-4-yl)propan-1-amine at m/z 126.1.

-

Fragmentation of the Propylamine Chain: Subsequent fragmentation of the m/z 126.1 ion could occur through cleavage of the propylamine side chain, for example, loss of ammonia (NH3) or cleavage at the C-C bonds of the propyl linker.

-

Imidazole Ring Fragmentation: While imidazole rings are relatively stable, high collision energies can induce ring opening or loss of small neutral molecules like HCN.[9][10]

-

The predicted fragmentation cascade is visualized below.

Figure 2: Predicted CID Fragmentation Pathway.

Experimental Workflow for LC-MS/MS Analysis

A robust and reproducible analytical method is crucial for reliable results.[11][12] The following section outlines a validated starting point for method development.

Sample Preparation Protocol

Proper sample preparation is critical to avoid contamination and ensure compatibility with the LC-MS system.[13][14]

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE) to remove any particulates that could clog the LC system.

-

Vial Transfer: Transfer the filtered sample to an appropriate autosampler vial.

Liquid Chromatography (LC) Method

A standard reversed-phase method will provide good retention and peak shape for this moderately polar compound.[15]

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 2.6 µm | Provides good retention for moderately polar compounds and is compatible with high-throughput analysis. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier ensures protonation of the analyte for positive ion ESI and improves peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 5 minutes | A generic gradient to elute the compound and clean the column.[15] |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 2-5 µL | Balances sensitivity with potential for column overloading. |

Mass Spectrometry (MS) Parameters

The following parameters are a starting point for a typical tandem quadrupole or Q-TOF instrument.[11]

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | The analyte contains basic nitrogens that are readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume. |

| Drying Gas Temp. | 300 - 350 °C | Facilitates solvent evaporation. |

| Drying Gas Flow | 8 - 12 L/min | Assists in desolvation of ions. |

| Nebulizer Pressure | 35 - 45 psi | Creates a fine spray for efficient ionization.[16] |

| Scan Mode | Full Scan (MS1) & Product Ion Scan (MS/MS) | MS1 to identify the precursor ion; MS/MS to confirm structure via fragmentation. |

| MS1 Scan Range | m/z 100 - 500 | Covers the expected mass of the precursor ion and major fragments. |

| Precursor Ion (MS/MS) | m/z 368.2 | The protonated molecular ion [M+H]+. |

| Collision Energy (CE) | 10 - 40 eV (Ramped) | A range of energies should be tested to observe both the primary and secondary fragments. |

Data Interpretation and Validation

-

MS1 Spectrum: In the full scan (MS1) spectrum, the primary peak of interest will be the protonated molecule at an m/z corresponding to [C25H25N3 + H]+, which is approximately 368.2. The isotopic pattern should match the theoretical distribution for a molecule containing 25 carbon atoms.

-

MS/MS Spectrum: The product ion scan of m/z 368.2 should be dominated by the trityl cation at m/z 243.1. The presence of the fragment at m/z 126.1 will further confirm the structure. The relative intensities of these fragments will be dependent on the collision energy used.

-

System Suitability: Before and during analysis, a system suitability standard should be run to ensure the instrument is performing correctly in terms of mass accuracy, resolution, and sensitivity.

-

Method Validation: For quantitative applications, the method should be validated according to relevant guidelines, assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification.[12][17]

Troubleshooting

-

Low Signal Intensity: This could be due to poor ionization. Ensure the mobile phase is acidic (0.1% formic acid). Check for sample degradation or precipitation. Optimize ESI source parameters.

-

No [M+H]+ Ion Observed: The molecule may be fragmenting in the source. Reduce the source temperature or fragmentor/skimmer voltages.[18]

-

Unexpected Adducts: The presence of sodium ([M+Na]+) or potassium ([M+K]+) adducts can occur if there is salt contamination in the sample or mobile phase. Use high-purity solvents and glassware.[19]

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the chemical properties of the analyte and the principles of mass spectrometry, researchers can develop robust and reliable methods for its characterization, ensuring the integrity of their synthetic and drug development endeavors.

References

- Vertex AI Search. (n.d.). 195053-89-5(3-(1-TRITYL-1H-IMIDAZOL-4-YL)-PROPAN-1-YLAMINE) Product Description.

- Keener, J. E., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(1), 235–243.

- Feketeová, L., et al. (2020). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Molecules, 25(21), 5199.

-

LookChem. (n.d.). Cas 195053-89-5, 3-(1-TRITYL-1H-IMIDAZOL-4-YL)-PROPAN-1-YLAMINE. Retrieved from [Link]

- Payne, N. A., et al. (1989). Analysis of histamine and N tau-methylhistamine in plasma by gas chromatography-negative ion-chemical ionization mass spectrometry. Analytical Biochemistry, 178(2), 414–420.

- Thermo Fisher Scientific. (n.d.).

- Mita, H., et al. (1980). Quantitative analysis of histamine in biological samples by gas chromatography--mass spectrometry.

- Bielik, A., et al. (2005). Trityl derivatives for enhancing mass spectrometry.

- Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240.

- DeGodoy, W., et al. (2011). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry, 22(9), 1634–1643.

- Wei, A. A. J. (2019).

- Xu, K., et al. (2015). Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release. Journal of Pharmaceutical and Biomedical Analysis, 102, 228–234.

- LibreTexts. (2023).

- Yuan, L., et al. (2016). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Bioanalysis, 8(16), 1685–1697.

- Song, Y., et al. (2004). Assay of Histamine by Nano-Liquid chromatography/tandem Mass Spectrometry With a Packed Nanoelectrospray Emitter. Rapid Communications in Mass Spectrometry, 18(23), 2818–2822.

- BLDpharm. (n.d.). 195053-89-5|this compound.

- Sigma-Aldrich. (n.d.).

- Clinical Tree. (2023).

- University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility.

- Christianson, C. (2021).

- Wang, D., et al. (2014). Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species.

- PubChem. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine.

- University of California, San Francisco. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry.

- Semantic Scholar. (n.d.). Electrospray mass spectral fragmentation study of N,N′-disubstituted imidazolium ionic liquids.

- Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Pharmaceutical Technology.

- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

- Gu, C., & Che, Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 31–39.

- Wikipedia. (n.d.).

- LibreTexts. (2020). 11.

- PubChem. (n.d.). 3-(2-Phenyl-1H-imidazol-1-YL)propan-1-amine.

- MS Vision. (n.d.).

- Riccardi, D., et al. (2011). Limitations of electrospray ionization in the analysis of a heterogeneous mixture of naturally occurring hydrophilic and hydrophobic compounds.

- Apffel, A., et al. (1997). Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 69(7), 1320–1325.

- Hopper, J. N., & Angel, L. A. (2017). Optimization of electrospray ionization conditions to enhance formation of doubly protonated peptide ions with and without addition of chromium(III). Journal of Mass Spectrometry, 52(7), 441–448.

- Wang, Y., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 27(15), 4905.

- NIST. (n.d.). 1-Propanol, 3-amino-. NIST WebBook.